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Sitagliptin N-Sulfate (sodium salt) -

Sitagliptin N-Sulfate (sodium salt)

Catalog Number: EVT-8216825
CAS Number:
Molecular Formula: C16H14F6N5NaO4S
Molecular Weight: 509.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitagliptin N-Sulfate (sodium salt) is a pharmacologically active compound derived from sitagliptin, which is primarily used in the treatment of type 2 diabetes mellitus. Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels in the bloodstream.

Source

Sitagliptin was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2006. The sodium salt form is often utilized for its improved solubility and stability in pharmaceutical formulations.

Classification

Sitagliptin N-Sulfate (sodium salt) is classified as:

  • Chemical Class: Dipeptidyl peptidase-4 inhibitor
  • Therapeutic Class: Antidiabetic agent
  • Chemical Family: Amino acid derivatives
Synthesis Analysis

Methods

The synthesis of Sitagliptin N-Sulfate typically involves several chemical reactions starting from simple amino acids or their derivatives. The following are common steps in its synthesis:

  1. Formation of the Core Structure: The initial step usually involves the coupling of an amino acid with a suitable electrophile to form a dipeptide.
  2. Modification to Form Sulfate: The introduction of a sulfate group may involve sulfation reactions using sulfur trioxide or chlorosulfonic acid.
  3. Salt Formation: The final step includes neutralization with sodium hydroxide to form the sodium salt.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for Sitagliptin N-Sulfate (sodium salt) can be represented as C16H21N5O3SNa. The compound features several functional groups, including:

  • An amine group
  • A carbonyl group
  • A sulfate group

Data

  • Molecular Weight: Approximately 388.43 g/mol
  • Structural Representation: The structure can be depicted with the sulfate group attached to the nitrogen atom in the sitagliptin backbone.
Chemical Reactions Analysis

Reactions

Sitagliptin N-Sulfate can undergo various chemical reactions typical for amines and sulfates:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release sitagliptin and sulfate ions.
  2. Acid-Base Reactions: The sodium salt can react with acids to regenerate sitagliptin.
  3. Complexation: It may form complexes with metal ions, which can affect its bioavailability.

Technical Details

Understanding these reactions is crucial for optimizing formulation strategies in drug development.

Mechanism of Action

Process

Sitagliptin N-Sulfate acts primarily by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This mechanism results in:

  • Enhanced insulin secretion from pancreatic beta cells.
  • Suppressed glucagon release from alpha cells.
  • Improved glycemic control post-meal.

Data

Clinical studies have shown that sitagliptin effectively lowers HbA1c levels in patients with type 2 diabetes when used alone or in combination with other antidiabetic medications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; sparingly soluble in organic solvents like ethanol.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 8.
  • Melting Point: Typically around 200°C, though this can vary based on formulation.
Applications

Scientific Uses

Sitagliptin N-Sulfate (sodium salt) is primarily used in:

  • Pharmaceutical Formulations: As an active ingredient in medications for managing type 2 diabetes.
  • Research Studies: Investigating its effects on glycemic control and potential benefits in other metabolic disorders.
Biocatalytic Synthesis and Metabolic Pathway Engineering [8]

Multi-Enzyme Cascades for β-Amino Acid Intermediate Synthesis

The biocatalytic synthesis of sitagliptin's β-amino acid intermediate represents a paradigm shift from traditional chemical routes. Multi-enzyme cascades enable the stereoselective assembly of the chiral amine precursor required for subsequent sulfation. As demonstrated in sitagliptin manufacturing, engineered transaminases (EC 2.6.1.-) directly convert the pro-sitagliptin ketone (3-oxo-4-(2,4,5-trifluorophenyl)butanoate) to the (R)-amine intermediate with exceptional enantioselectivity (>99% ee) [6]. Recent advancements have optimized cascades using alternative amine donors to circumvent thermodynamic limitations:

Table 1: Multi-Enzyme Cascade Systems for Sitagliptin Intermediate Synthesis

Enzyme ComponentsAmine DonorCofactor Recycling SystemConversion EfficiencyKey Innovation
Roseomonas deserti Transaminase + Pseudomonas stutzeri EsteraseBenzylamineAldehyde reductase + Formate dehydrogenase (NADH regeneration)91% (100 mM substrate)Benzaldehyde removal via reduction to benzyl alcohol
Engineered Arthrobacter sp. Transaminase(S)-α-MethylbenzylamineNone92%High enzyme activity via 27 mutations
Ilumatobacter coccineus Transaminase + Lipase(S)-α-MethylbenzylamineNot applied82%Kinetic resolution of racemic donor

A landmark cascade employs Roseomonas deserti transaminase (TARO) with an esterase and aldehyde reductase (AHR) from Synechocystis sp., utilizing benzylamine as a low-cost amine donor. The aldehyde reductase converts inhibitory benzaldehyde (the deaminated coproduct) to benzyl alcohol, driving the reaction equilibrium toward the desired β-amino acid product. This system achieved 91% conversion at 100 mM substrate concentration in whole-cell biocatalysts, highlighting industrial scalability [7]. The cascade eliminates the need for expensive metal catalysts and high-pressure hydrogenation infrastructure inherent to the original rhodium-based manufacturing process [6].

Transaminase-Mediated Stereoselective Sulfation Mechanisms

Sitagliptin N-sulfate formation is catalyzed by cytosolic sulfotransferases (SULTs, EC 2.8.2.-) via a sequential two-step mechanism. Phase I metabolism generates the free amine sitagliptin through enzymatic reductive amination. Phase II conjugation then occurs where the 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase transfers the sulfonate group (SO₃⁻) specifically to the primary amine of the β-amino acid moiety [4]. The reaction proceeds via an SN₂ nucleophilic attack, where the amine nitrogen acts as the nucleophile attacking the sulfur atom of PAPS, resulting in N-sulfation and release of 3'-phosphoadenosine-5'-phosphate (PAP) [4].

Liquid chromatography-mass spectrometry (LC-MS/MS) analyses of rat hepatocyte incubations confirm this mechanism, with the N-sulfate metabolite ([M+H]⁺ m/z 488) exhibiting diagnostic MS² fragment ions corresponding to the loss of SO₃ (80 Da) and the cleavage of the triazolopiperazine ring [4]. Crucially, the transaminase-generated chiral center at the β-carbon remains unaltered during sulfation due to the substrate specificity of SULTs for the (R)-enantiomer. This stereoselectivity ensures metabolic fidelity and avoids diastereomeric byproducts [4] [6].

Enzyme Engineering for Enhanced Sulfotransferase Activity

Directed evolution and computational design have been pivotal in optimizing enzymes for sitagliptin N-sulfate synthesis. While wild-type sulfotransferases often exhibit low catalytic efficiency (kcat/KM) toward bulkier pharmaceutical substrates, protein engineering addresses these limitations:

Table 2: Enzyme Engineering Strategies for Improved Sulfotransferase Performance

Engineering ApproachTarget EnzymeMutations/ModificationsCatalytic ImprovementRationale
Directed EvolutionArthrobacter TransaminaseM222I/F132L/A237P (among 27 total)75,000-fold ↑ activity vs. wild-typeEnhanced substrate binding & reduced steric hindrance
Computational DesignVibrio fluvialis TransaminaseLoop engineering for active site expansion18-fold ↑ activity for bulky ketonesAccommodation of trifluorophenyl group
Cofactor Binding OptimizationHuman SULT1A1K48R/N234S5-fold ↑ PAPS affinityStabilized phosphate group interaction

The foundational work on sitagliptin’s transaminase exemplifies this: Structure-guided mutations (e.g., M222I for substrate access tunnel remodeling, F132L for hydrophobic pocket optimization) significantly enhanced activity toward the sterically demanding prositagliptin ketone [6]. Similar principles apply to engineering sulfotransferases. Molecular dynamics simulations identify residues near the PAPS-binding site (e.g., Lys48, Asn234 in human SULT1A1) that, when mutated to arginine or serine, strengthen cofactor binding and enhance sulfation rates for amine-containing drugs [1] [4]. Fusion proteins linking sulfotransferase to PAPS regenerating enzymes (e.g., ATP sulfurylase/APS kinase) further boost throughput by sustaining cofactor levels [8].

Co-Substrate Optimization in Sulfation Reactions

Efficient N-sulfation necessitates optimization of both the sulfate donor (PAPS) and auxiliary cofactors:

  • PAPS Supply Systems: In situ PAPS regeneration is critical for process economy. Cascades coupling sulfotransferase with ATP sulfurylase (converts SO₄²⁻ + ATP to APS) and APS kinase (phosphorylates APS to PAPS) enable catalytic PAPS usage. Using adenosine 5'-triphosphate (ATP) and inorganic sulfate (SO₄²⁻) as primary inputs, this system reduces PAPS costs by >95% [8]. Whole-cell Escherichia coli biocatalysts expressing these enzymes endogenously generate PAPS from sulfate and ATP, achieving a 133 μM (26.2 mg/L) yield of sulfated phenolic compounds – a model applicable to sitagliptin N-sulfate [8].

  • Amine Donor Alternatives: In the transaminase step preceding sulfation, replacing (S)-α-methylbenzylamine with benzylamine reduces cost and alleviates inhibition. Benzylamine is 15% cheaper and shows 1.15-fold higher activity with Vibrio fluvialis transaminase [7]. Its deamination product, benzaldehyde, is efficiently reduced to less inhibitory benzyl alcohol by aldehyde reductases (e.g., from Synechocystis sp.) using NADPH. Formate dehydrogenase (FDH) regenerates NADPH via formate oxidation, creating a closed-loop system [7].

  • Solvent and Additive Engineering: Hydrophilic ionic liquids (e.g., choline dihydrogen phosphate) enhance PAPS solubility and enzyme stability in biphasic systems. Addition of adenosine 5'-monophosphate (AMP) scavengers (e.g., apyrase) minimizes product inhibition by adenosine derivatives. Optimized conditions sustain sulfotransferase activity for >10 reaction cycles [1] [8].

Properties

Product Name

Sitagliptin N-Sulfate (sodium salt)

IUPAC Name

sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate

Molecular Formula

C16H14F6N5NaO4S

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1

InChI Key

FYMJQXVEWOAVBS-SBSPUUFOSA-M

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+]

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